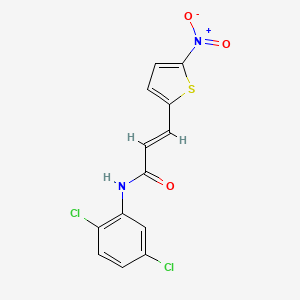
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DNTA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DNTA belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In
Mechanism of Action
The mechanism of action of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in macrophages and microglia. (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has also been shown to reduce oxidative stress and improve mitochondrial function in cells. In animal studies, (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to exhibit anticancer properties and improve cognitive function in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is its relatively low toxicity compared to other acrylamide derivatives. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide.
Future Directions
There are several future directions for the study of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide. One area of research is the development of more effective methods for administering (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide in vivo. This could involve the use of nanoparticles or other delivery systems to improve solubility and bioavailability. Another area of research is the investigation of the potential use of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide in combination with other therapeutic agents for the treatment of various diseases. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, which will be important for further development as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves a multi-step process that begins with the reaction of 2,5-dichloroaniline with 5-nitro-2-thiophenecarboxaldehyde in the presence of a base. The resulting product is then treated with acryloyl chloride to obtain (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide. The purity of the compound can be further improved through recrystallization and column chromatography.
Scientific Research Applications
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-8-1-4-10(15)11(7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWPFRDNUMNVJA-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


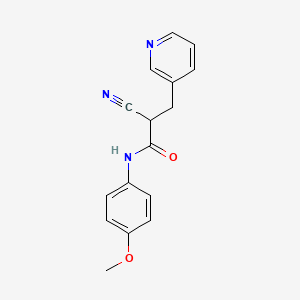
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2622049.png)

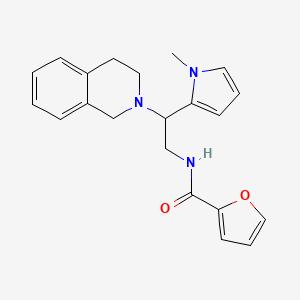
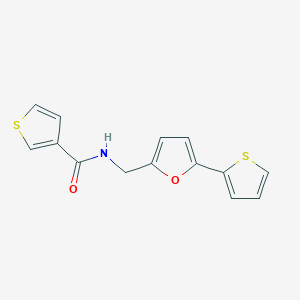
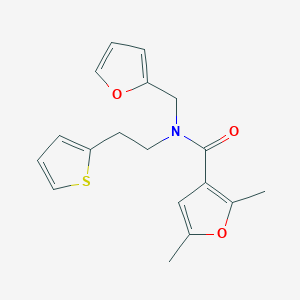
![N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2622057.png)

